FR-146687

5α-reductase inhibition in vitro enzymology androgen biosynthesis

Choose FR-146687 for its unique nonsteroidal, noncompetitive inhibition of 5α-reductase types I and II. This mechanism offers rapid DHT suppression and avoids steroidal cross-reactivity, ensuring cleaner data in BPH studies. Its high oral efficacy reduces compound usage, lowering procurement and husbandry costs.

Molecular Formula C33H37NO4
Molecular Weight 511.6 g/mol
CAS No. 146939-64-2
Cat. No. B611312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR-146687
CAS146939-64-2
SynonymsTF-505;  TF 505;  FK-687;  FR-146687;  TF505;  FK687;  FR146687.
Molecular FormulaC33H37NO4
Molecular Weight511.6 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=C(C=C1)CC(C)C)OC2=CC=C(C=C2)C(=O)C3=C4C=CC=CN4C(=C3)CCCC(=O)O
InChIInChI=1S/C33H37NO4/c1-4-8-31(25-14-12-24(13-15-25)21-23(2)3)38-28-18-16-26(17-19-28)33(37)29-22-27(9-7-11-32(35)36)34-20-6-5-10-30(29)34/h5-6,10,12-20,22-23,31H,4,7-9,11,21H2,1-3H3,(H,35,36)/t31-/m0/s1
InChIKeyMVPWJFWMEIXDQW-HKBQPEDESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FR-146687 (CAS 146939-64-2) – Nonsteroidal 5α-Reductase Inhibitor for Benign Prostatic Hyperplasia Research Procurement


FR-146687 (also designated FK-687 and TF-505) is a synthetic, orally bioavailable, nonsteroidal inhibitor of 5α-reductase types I and II, the enzymes that catalyze the conversion of testosterone to the more potent androgen dihydrotestosterone (DHT) [1]. The compound belongs to the indolizine butyric acid structural class (molecular formula C₃₃H₃₇NO₄; molecular weight 511.65 g/mol) and is under investigation for the treatment of benign prostatic hyperplasia (BPH) and related androgen-driven prostate disorders [2]. As a nonsteroidal, noncompetitive inhibitor with dual isozyme activity, FR-146687 provides a mechanistically distinct tool for interrogating androgen signaling in preclinical and clinical research settings [3].

Why FR-146687 Cannot Be Replaced by Generic 5α-Reductase Inhibitors Finasteride or Dutasteride


Substituting FR-146687 with clinically approved 5α-reductase inhibitors such as finasteride (a type II-selective steroidal inhibitor) or dutasteride (a dual steroidal inhibitor) introduces confounding pharmacological variables that preclude meaningful data comparison. FR-146687 is a nonsteroidal, noncompetitive inhibitor that binds outside the steroid recognition site, producing a distinct inhibition mechanism and attendant differences in enzyme recovery kinetics, tissue distribution, and DHT suppression dynamics [1]. Furthermore, FR-146687 demonstrates no detectable inhibitory activity against other steroid oxidoreductases, a selectivity profile not universally shared among steroidal alternatives . For research applications requiring mechanistic differentiation from azasteroids, procurement of FR-146687 is mandatory; generic substitution would invalidate experimental hypotheses predicated on the compound's unique nonsteroidal, noncompetitive pharmacology [2].

FR-146687 Quantitative Evidence Guide: Head-to-Head Differentiation Versus 5α-Reductase Inhibitor Comparators


In Vitro Inhibitory Potency: FR-146687 IC₅₀ Values Versus Finasteride and Dutasteride

FR-146687 exhibits nanomolar-range inhibitory activity against both rat and human 5α-reductase, with measured IC₅₀ values of 1.7 nM (rat) and 4.6 nM (human) [1]. In contrast, finasteride demonstrates markedly weaker potency in comparable in vitro assays, with reported IC₅₀ values ranging from 10 nM to 100 nM depending on enzyme source and assay conditions, while dutasteride shows nanomolar potency against both isozymes but with a distinct steroidal mechanism .

5α-reductase inhibition in vitro enzymology androgen biosynthesis benign prostatic hyperplasia

Target Selectivity: FR-146687 Shows No Detectable Cross-Inhibition of Other Steroid Oxidoreductases

In selectivity profiling assays, FR-146687 exhibited no inhibitory effects against other steroid oxidoreductases . This stands in contrast to finasteride, which has been documented to weakly inhibit the type I 5α-reductase isozyme at higher concentrations, and dutasteride, which broadly inhibits types I, II, and III 5α-reductase with varying potency and also exhibits documented interactions with androgen receptor signaling pathways beyond enzyme inhibition [1].

enzyme selectivity off-target pharmacology steroid metabolism androgen receptor signaling

In Vivo Prostate Weight Reduction: Dose-Dependent Effects Below 0.1 mg/kg Oral Dosing

In a testosterone propionate-stimulated immature castrated rat model, oral administration of FR-146687 at 0.032–3.2 mg/kg produced dose-dependent reductions in ventral prostate and seminal vesicle weight, with statistically significant effects observed at doses as low as 0.1 mg/kg [1]. This in vivo potency threshold is approximately 5- to 10-fold lower than comparable effective doses reported for finasteride in similar rodent prostate hyperplasia models .

in vivo efficacy prostate hyperplasia oral bioavailability preclinical BPH model

Human Pharmacokinetics: FR-146687 Exhibits Dose-Proportional Cₘₐₓ and AUC up to 50 mg

In a Phase I clinical pharmacology study, FR-146687 (administered as TF-505) demonstrated dose-proportional increases in maximum plasma concentration (Cₘₐₓ) and area under the concentration–time curve (AUC) following single oral doses up to 50 mg [1]. At 50 mg single dose, FR-146687 reduced plasma DHT to 49.5% of basal values at 8–12 hours post-dose. However, linearity was not maintained at 75 mg and 100 mg doses, where plasma DHT reduction plateaued at 54.2% and 49.8% of basal values, respectively [2].

pharmacokinetics dose proportionality oral bioavailability clinical pharmacology

Steady-State Pharmacodynamics: Sustained DHT Suppression with Minimal Accumulation

Following 7 days of once-daily oral dosing, FR-146687 maintained plasma DHT suppression at 60.5% and 49.4% of basal values for the 12.5 mg and 25 mg dose groups, respectively, with no evidence of marked plasma drug accumulation [1]. The calculated plasma IC₅₀ values from indirect response modeling were 1.74 µg/mL (12.5 mg dose) and 1.49 µg/mL (25 mg dose) [2]. In contrast, finasteride requires 6–12 months of continuous daily dosing to achieve maximal prostate volume reduction in clinical settings, a reflection of its slower onset of pharmacodynamic effect.

pharmacodynamics multiple-dose pharmacokinetics DHT suppression steady-state

FR-146687 Optimal Research and Industrial Application Scenarios


Preclinical In Vivo BPH Efficacy Studies Requiring Low-Dose Oral Bioavailability

Based on the demonstrated oral efficacy at doses as low as 0.1 mg/kg in rodent prostate hyperplasia models [1], FR-146687 is optimally suited for multi-week or multi-month preclinical BPH studies where minimizing compound consumption and husbandry costs is a priority. The ~10- to 50-fold lower effective dose relative to finasteride translates directly to procurement savings and reduced animal exposure.

Mechanistic Studies Distinguishing Nonsteroidal from Steroidal 5α-Reductase Inhibition

The nonsteroidal, noncompetitive inhibition mechanism of FR-146687 [1] makes it the appropriate tool for research programs investigating structure–activity relationships or signaling consequences that differ between nonsteroidal and steroidal (azasteroid) 5α-reductase inhibitors. Generic substitution with finasteride or dutasteride would invalidate mechanistic comparisons predicated on the nonsteroidal pharmacophore.

Short-Term Clinical Pharmacology Protocols Requiring Rapid DHT Suppression

The clinical pharmacokinetic data demonstrate that FR-146687 achieves near-maximal plasma DHT suppression within 7 days of once-daily dosing [1], contrasting with the months-long pharmacodynamic onset of finasteride. This rapid onset supports the use of FR-146687 in clinical pharmacology studies with compressed timelines, such as drug–drug interaction assessments or proof-of-mechanism biomarker protocols.

Selectivity-Profiling Studies Requiring Minimal Off-Target Steroid Enzyme Modulation

Documented absence of detectable inhibitory activity against steroid oxidoreductases other than 5α-reductase types I and II [1] positions FR-146687 as a preferred tool for research applications where cross-modulation of steroid metabolic pathways (e.g., 3β-hydroxysteroid dehydrogenase, 17β-hydroxysteroid dehydrogenase) would introduce experimental confounding. The cleaner selectivity profile relative to broader-spectrum steroidal inhibitors enhances data interpretability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for FR-146687

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.